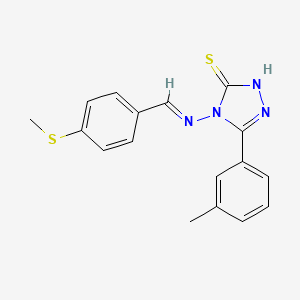
5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Méthylphényl)-4-((1-naphtylméthylène)amino)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un cycle triazole substitué par un groupe 3-méthylphényle et un groupe 1-naphtylméthylèneamino, ce qui en fait une molécule intéressante pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(3-Méthylphényl)-4-((1-naphtylméthylène)amino)-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et du disulfure de carbone en conditions basiques.
Substitution par le groupe 3-méthylphényle :
Formation du groupe naphtylméthylèneamino : La dernière étape implique la condensation du dérivé du triazole avec le 1-naphtaldéhyde pour former le groupe naphtylméthylèneamino.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de systèmes catalytiques avancés, de réacteurs à flux continu et de techniques de purification strictes.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thiol, conduisant à la formation de disulfures.
Réduction : Les réactions de réduction peuvent cibler le groupe imine, le convertissant en amine.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’iode.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome ou des agents chlorants en conditions acides.
Principaux produits formés
Oxydation : Disulfures et sulfoxydes.
Réduction : Amines.
Substitution : Composés aromatiques halogénés.
Applications de recherche scientifique
Le 5-(3-Méthylphényl)-4-((1-naphtylméthylène)amino)-4H-1,2,4-triazole-3-thiol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien et antifongique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris ses propriétés anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 5-(3-Méthylphényl)-4-((1-naphtylméthylène)amino)-4H-1,2,4-triazole-3-thiol implique son interaction avec diverses cibles moléculaires. Le cycle triazole peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. Le groupe thiol peut former des liaisons disulfure avec les résidus cystéine des protéines, affectant ainsi leur fonction. Le groupe naphtylméthylèneamino peut participer à des interactions π-π avec les résidus aromatiques des protéines, influençant davantage leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(3-Méthylphényl)-N-1-naphtyl-2-(2H-tétrazol-5-yl)propanamide
- N-méthyl-N-(3-méthylphényl)-N’-(1-naphtyl)urée
Unicité
Le 5-(3-Méthylphényl)-4-((1-naphtylméthylène)amino)-4H-1,2,4-triazole-3-thiol est unique en raison de son motif de substitution spécifique sur le cycle triazole, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupe thiol, d’un cycle triazole et d’un groupe naphtylméthylèneamino en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
478255-59-3 |
|---|---|
Formule moléculaire |
C20H16N4S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4S/c1-14-6-4-9-16(12-14)19-22-23-20(25)24(19)21-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-13H,1H3,(H,23,25)/b21-13+ |
Clé InChI |
GBBRDAYSUNIHIG-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)


![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)

